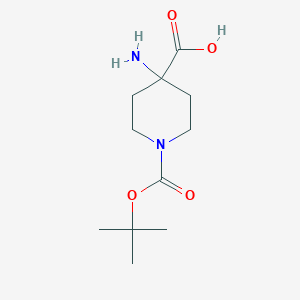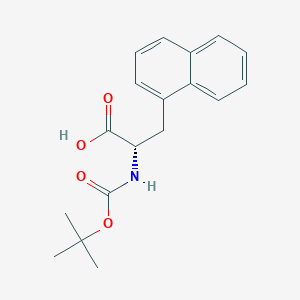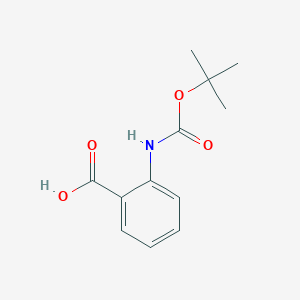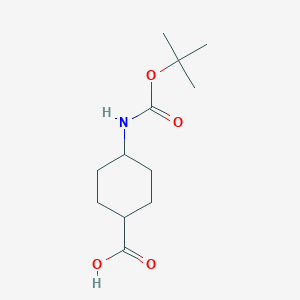
Acide 1-Boc-4-aminopipéridine-4-carboxylique
Vue d'ensemble
Description
1-Boc-4-aminopiperidine-4-carboxylic acid, also known as 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research .
Applications De Recherche Scientifique
1-Boc-4-aminopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 1-Boc-4-aminopiperidine-4-carboxylic Acid, also known as 4-Amino-1-Boc-piperidine-4-carboxylic acid, are SIRT2 , Melanin-concentrating hormone receptor 1 , Bradykinin hB2 receptor , and Neurokinin-1 receptor . These targets play crucial roles in various biological processes, including cell proliferation, immune response, and neurotransmission.
Mode of Action
The compound interacts with its targets by inhibiting their function. For instance, it has been shown to inhibit human T lymphocyte proliferation in vitro . It also blocks the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting the function of its targets, it can disrupt the normal signaling pathways in cells. This can lead to changes in cell behavior, such as reduced proliferation or altered immune response .
Result of Action
The compound’s action results in molecular and cellular effects such as the inhibition of HIV replication in infected patients and the growth of cancer cells . It achieves this by blocking the production of certain cytokines needed for cell division and growth .
Analyse Biochimique
Biochemical Properties
1-Boc-4-aminopiperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It is involved in the synthesis of water-soluble highly helical peptides, which are important in the study of protein folding and stability. The compound interacts with several enzymes and proteins, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, bradykinin hB2 receptor antagonists, and neurokinin-1 receptor ligands . These interactions are primarily due to the compound’s ability to form stable peptide bonds and its compatibility with various biochemical environments.
Cellular Effects
1-Boc-4-aminopiperidine-4-carboxylic acid has been shown to influence various cellular processes. It inhibits human T lymphocyte proliferation and HIV replication by blocking the production of cytokines such as interleukin 2, which are essential for cell division and growth . Additionally, the compound has been found to inhibit the growth of cancer cells, further demonstrating its potential in therapeutic applications . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-Boc-4-aminopiperidine-4-carboxylic acid involves its interaction with specific biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and thereby preventing the proliferation of T lymphocytes and the replication of HIV . This binding interaction is crucial for its therapeutic effects. Additionally, the compound’s ability to form stable peptide bonds allows it to interact with various enzymes, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-4-aminopiperidine-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it maintains its inhibitory effects on cellular functions, although the extent of these effects may diminish over time . This stability is crucial for its use in prolonged biochemical experiments and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Boc-4-aminopiperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits T lymphocyte proliferation and HIV replication without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects are important considerations for its therapeutic use.
Metabolic Pathways
1-Boc-4-aminopiperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as SIRT2 inhibitors and bradykinin hB2 receptor antagonists, influencing metabolic flux and metabolite levels . These interactions are essential for its role in modulating biochemical reactions and cellular processes.
Transport and Distribution
Within cells and tissues, 1-Boc-4-aminopiperidine-4-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic effects . The compound’s distribution is crucial for its efficacy in biochemical and therapeutic applications.
Subcellular Localization
1-Boc-4-aminopiperidine-4-carboxylic acid is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function and effectiveness in modulating cellular processes.
Méthodes De Préparation
1-Boc-4-aminopiperidine-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the protection of the amine group of 4-aminopiperidine with a tert-butoxycarbonyl (Boc) group, followed by carboxylation at the 4-position . The reaction conditions typically involve the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Boc-4-aminopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or esters.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Boc-4-aminopiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-Boc-piperidine: Similar in structure but lacks the carboxylic acid group.
1-Boc-piperidine-4-carboxaldehyde: Contains an aldehyde group instead of an amine.
4-Amino-1-methyl-4-piperidinecarboxylic acid: Has a methyl group at the 1-position instead of a Boc group.
The uniqueness of 1-Boc-4-aminopiperidine-4-carboxylic acid lies in its dual functionality, with both a protected amine and a carboxylic acid group, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLVALLAURVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351230 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183673-71-4 | |
| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 183673-71-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















